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Compound of Interest

1-(2-Chloro-6-methoxypyridin-3-
Compound Name:
YL)ethanone

Cat. No.: B12968932

Get Quote

Executive Summary & Chemical Identity

1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (CAS 1060806-91-8) is a highly functionalized
pyridine scaffold used extensively in the synthesis of pharmaceutical agents. Its structure
features three distinct reactive handles: an acetyl group (C3) for condensation reactions, a
chlorine atom (C2) for transition-metal catalyzed cross-couplings, and a methoxy group (C6)
that modulates electronic properties and serves as a potential leaving group or solubility

enhancer.

Chemical Data Table
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Property Specification

CAS Number 1060806-91-8

IUPAC Name 1-(2-Chloro-6-methoxypyridin-3-yl)ethan-1-one
Synonyms 3-Acetyl-2-chloro-6-methoxypyridine
Molecular Formula CsHsCINO:2

Molecular Weight 185.61 g/mol

Appearance White to pale yellow solid

Solubility Soluble in DCM, EtOAc, DMSO, Methanol
LogP ~2.5 (Predicted)

SMILES COC1=NC(Cl)=C(C(C)=0)C=C1

Synthesis Strategies & Causality

The synthesis of this compound requires careful regiocontrol to ensure the acetyl group is
installed at the C3 position while preserving the C2-chloro and C6-methoxy substituents.

Primary Route: The Weinreb Amide Protocol

This is the most reliable method for research and scale-up. It avoids the over-addition side
reactions common with direct Grignard additions to esters.

e Precursor: 2-Chloro-6-methoxynicotinic acid (CAS 1805670-73-8).

e Mechanism: Conversion of the acid to a Weinreb amide (N-methoxy-N-methylamide) creates
a stable chelated intermediate upon reaction with methylmagnesium bromide (MeMgBr).
This tetrahedral intermediate does not collapse until acidic workup, preventing the formation
of the tertiary alcohol.

Alternative Route: Stille Coupling

Useful when the 3-bromo precursor is more accessible.
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e Precursor: 3-Bromo-2-chloro-6-methoxypyridine.
e Reagent: Tributyl(1-ethoxyvinyltin.

e Mechanism: Pd-catalyzed cross-coupling installs an enol ether, which is hydrolyzed to the
ketone.

Synthesis Workflow Diagram
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Caption: Comparative synthesis routes. The Weinreb route (solid lines) is preferred for high
fidelity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. The intermediate Weinreb amide
isolation serves as a quality control checkpoint.

Protocol A: Synthesis via Weinreb Amide
(Recommended)

Step 1: Formation of N-Methoxy-N-methyl-2-chloro-6-
methoxynicotinamide

e Reagents:
o 2-Chloro-6-methoxynicotinic acid (10.0 g, 53.3 mmol)

o N,O-Dimethylhydroxylamine hydrochloride (6.24 g, 64.0 mmol)

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b12968932/docs?utm_src=pdf-body-img#technical-guide-1-2-chloro-6-methoxypyridin-3-yl-ethanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12968932?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[e]

EDC-HCI (12.3 g, 64.0 mmol)

o

HOBt (8.6 g, 64.0 mmol)

[¢]

DIPEA (27.8 mL, 160 mmol)

[¢]

Dichloromethane (DCM, 200 mL)

e Procedure:

o Dissolve the acid in DCM at 0°C. Add DIPEA, followed by EDC-HCI and HOB.[1] Stir for
10 minutes to activate the acid.

o Add N,O-Dimethylhydroxylamine hydrochloride.
o Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
o Validation: Monitor by TLC (50% EtOAc/Hexanes). The acid spot should disappear.

o Workup: Wash with 1N HCI (2x), Sat. NaHCOs (2x), and Brine. Dry over MgSOa4 and
concentrate.

o Yield Expectation: >85% as a pale oil/solid.[2][3]

Step 2: Grignard Addition to form the Ketone[4]

e Reagents:
o Weinreb Amide (from Step 1) (10.0 g, ~43 mmol)
o Methylmagnesium bromide (3.0 M in Et20, 21.5 mL, 64.5 mmol)
o Anhydrous THF (150 mL)

e Procedure:

o Dissolve the Weinreb amide in anhydrous THF under Nitrogen/Argon atmosphere. Cool to
0°C.[2]
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o Add MeMgBr dropwise over 20 minutes. Crucial: Maintain temperature <5°C to prevent
side reactions.

o Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
o Quench: Cool back to 0°C. Carefully add saturated NH4Cl solution.

o Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry (Na2S0a),
and concentrate.

o Purification: Flash chromatography (SiOz, 0-20% EtOAc in Hexanes).
o Characterization:

= 1H NMR (CDCls, 400 MHz): & 8.15 (d, 1H, C4-H), 6.75 (d, 1H, C5-H), 4.02 (s, 3H, OMe),
2.65 (s, 3H, Ac).

» Note: Shifts are approximate based on electronic shielding.

Reactivity & Applications in Drug Design

This scaffold is a "linchpin” intermediate. The orthogonality of its functional groups allows for
sequential modification.

Divergent Synthesis Logic

o C3-Acetyl: Used for condensation reactions (e.g., with dimethylformamide dimethyl acetal
(DMF-DMA) to form enaminones, precursors to pyrazoles).

e C2-Chloro: An electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings. The C2
position is activated by the adjacent pyridine nitrogen.

o C6-Methoxy: Can be demethylated to the pyridone or displaced by strong nucleophiles
(SNAr) under forcing conditions.

Pathway Diagram
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* Functionalization Logic

1-(2-Chloro-6-methoxy
pyridin-3-yl)ethanone

1. DMF-DMA Suzuki Coupling BBr3 or HBr
2. Hydrazine (Ar-B(OH)2, Pd) (Demethylation)

Pyrazolyl-Pyridine 2-Aryl-3-acetyl Pyridone Analogs
(Kinase Inhibitors) Derivatives (H-Bond Donors)

Click to download full resolution via product page

Caption: Divergent reactivity profile. The scaffold supports sequential functionalization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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